molecular formula C14H16N4O2 B1486751 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide CAS No. 1428139-00-7

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

Cat. No. B1486751
M. Wt: 272.3 g/mol
InChI Key: ORPAAUUSEGXBST-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A three-step procedure has been developed for the synthesis of 2-oxo-2,3-dihydro-1H-imidazo- [1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of 2-oxo-2,3-dihydro-1H-imidazo- [1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles involves a three-step procedure .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antagonizing p53-Mdm2 Interaction

The benzimidazole-2-one substructure, which is closely related to the compound of interest, has been identified as a promising tryptophan mimic for the design of p53 Mdm2 antagonists. A novel synthesis route for related compounds through a multicomponent reaction followed by cyclization has shown potential in creating scaffolds with high selectivity, potency, and improved biological activities against Mdm2. Initial screening indicated low micromolar affinities, suggesting these compounds as a viable starting point for further optimization aimed at disrupting p53-Mdm2 interaction, a key pathway in cancer research (Wang et al., 2013).

Antioxidant Properties for Industrial Applications

Derivatives of benzimidazole have been prepared and studied as antioxidants for base stock oil, showcasing the chemical's potential in industrial applications beyond pharmaceuticals. The evaluation involved determining the compounds' efficiency in enhancing the oxidation stability of base oil, which is critical for the longevity and performance of industrial lubricants (Basta et al., 2017).

Antimicrobial Activity

Benzazole derivatives, including structures analogous to the compound , have demonstrated in vitro antimicrobial activity against various pathogens. This research indicates the potential for benzimidazole-based compounds in developing new antimicrobial agents, highlighting their importance in addressing the growing concern of antibiotic resistance (Karalı et al., 2004).

Innovative Synthesis Methods

Research has developed novel synthetic pathways for creating functionalized benzimidazoles, including the use of palladium-catalyzed reactions. These methods enable the construction of complex molecules that could have various scientific applications, from medicinal chemistry to material science (Mancuso et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments, a critical area in materials science and engineering. The research combines experimental and theoretical approaches to demonstrate how these compounds can significantly enhance the protection of metals against corrosion, offering insights into the development of more effective corrosion inhibitors (Rouifi et al., 2020).

properties

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPAAUUSEGXBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
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2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

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